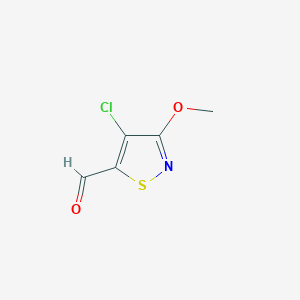

4-氯-3-甲氧基-1,2-噻唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde is a synthetic compound that has gained increasing importance as a building block in the synthesis of various organic compounds . It has a molecular weight of 177.61 .

Synthesis Analysis

The synthesis of new amino and alkoxy derivatives of thiazole-5-carbaldehyde, on the basis of which α,β-unsaturated ketones of the thiazole series were synthesized, are described in a paper . The synthesis of aldehyde 1, starting from 1,3-thiazolidine-2,4-dione, and carried out a number of its chemical transformations with participation of the chlorine atoms .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The possibility of obtaining chalcones and variation of substitution reactions in the thiazole ring has been shown . A direct reaction of 2,4-di-chlorothiazole-5-carbaldehyde 1 with acetophenone in methanol in conditions of alkaline catalysis gave 3-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-phenyl-2-propenone (28) in comparatively low yield (25%) .Physical And Chemical Properties Analysis

4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde has a melting point of 45-50 . It is a powder in physical form .科学研究应用

有机化学中的合成和表征

4-氯-3-甲氧基-1,2-噻唑-5-甲醛是合成各种有机化合物的多功能中间体。它用于制备吡唑基药效团连接的噻唑、噻唑啉和噻唑烷酮-5-羧酸衍生物,展示了它在构建复杂有机结构中的实用性 (Khalifa et al., 2017)。此外,该化合物转化为三环杂环化合物,表明其在构建具有生物活性的融合杂环中的作用 (Gaonkar & Rai, 2010)。

抗菌和抗微生物特性

4-氯-3-甲氧基-1,2-噻唑-5-甲醛的衍生物化合物表现出显著的抗菌和抗微生物特性。某些衍生物对金黄色葡萄球菌、大肠杆菌和克雷伯氏菌等细菌菌株显示出中等到高活性,突显了它们在抗微生物应用中的潜力 (Govori et al., 2013)。

结构和分子研究

该化合物在结构和分子研究中也起着关键作用。例如,已确定了其衍生物的晶体结构,如5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛,为分子构型和相互作用提供了见解 (Xu & Shi, 2011)。这些研究对于理解这些化合物的化学行为和潜在应用至关重要。

生物活性物质开发

由4-氯-3-甲氧基-1,2-噻唑-5-甲醛衍生的化合物被视为潜在的生物活性物质。涉及该化合物和其他试剂的反应已导致新的1,3-噻唑衍生物的合成,这些衍生物被用于探索其生物活性 (Sinenko et al., 2016)。

作用机制

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives are known to be involved in a variety of biochemical processes, but the exact pathways for this specific compound require further investigation .

安全和危害

未来方向

Thiazole analogs of chalcones, capable of functionalization at the heterocyclic nucleus, have been studied . The problem of synthesis of heterocyclic analogs of chalcone with substituents in the heteroaromatic nucleus capable of further transformations not involving the propenone unit has been studied . This opens up new possibilities for the development of various drugs and biologically active agents .

属性

IUPAC Name |

4-chloro-3-methoxy-1,2-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYZQCHMOUBKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)

![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)

![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)